molecular formula C20H16FN3O3S B2640298 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 891099-98-2

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2640298
CAS No.: 891099-98-2
M. Wt: 397.42
InChI Key: DXIAXJLVANYEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of SHP2 in Oncogenic Signaling Pathways

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor phosphatase that regulates multiple signaling cascades critical for cell proliferation, survival, and metastasis. Structurally, SHP2 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a catalytic PTP domain, and a C-terminal tail. In its basal state, SHP2 adopts an autoinhibited conformation where the N-SH2 domain blocks the catalytic site. Upon activation by growth factors or cytokines, the SH2 domains engage phosphotyrosine residues on signaling partners like GAB1/2, IRS1, and PD-1, relieving autoinhibition and enabling phosphatase activity.

SHP2 exerts oncogenic effects primarily through its role as a positive regulator of the RAS/ERK pathway. By dephosphoryting tyrosine residues on RAS GTPase-activating proteins (GAPs) such as SPRED1 and SHP2 substrate-1 (SPS1), SHP2 prolongs RAS-GTP activity, thereby enhancing ERK1/2 phosphorylation and downstream transcriptional programs. For example, in gastric cancer cells, SHP2-mediated ERK activation promotes epithelial-mesenchymal transition (EMT) and invasiveness. Additionally, SHP2 scaffolds the formation of signaling complexes, such as the GAB1-SHP2-PI3K axis, which amplifies PI3K/AKT/mTOR signaling to support cell survival under metabolic stress.

The phosphatase also modulates immune checkpoint pathways. SHP2 binding to PD-1's immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) facilitates dephosphorylation of proximal kinases like ZAP70, dampening T-cell receptor (TCR) signaling and enabling tumor immune evasion. This dual role in cell-autonomous proliferation and immune regulation underscores SHP2's centrality in cancer progression.

Evolution of Allosteric Inhibitors in MAPK/ERK Modulation

Traditional SHP2 inhibitors targeted the catalytic PTP domain but faced challenges due to poor selectivity over homologous phosphatases (e.g., SHP1, PTP1B) and low bioavailability. The discovery of allosteric inhibitors that stabilize SHP2's autoinhibited conformation marked a turning point. These compounds bind a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains, preventing conformational activation.

The dihydropyrimidine scaffold of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide exemplifies structural innovations in this class. Early allosteric inhibitors like SHP099 (compound 17 ) demonstrated that bicyclic cores with hydrogen-bond donors could engage residues Asp489 and Glu250 in the tunnel, achieving IC~50~ values <0.1 μM. Subsequent optimizations focused on improving metabolic stability and hERG channel selectivity. For instance, introducing spirocyclic amines (e.g., compound 21b ) reduced hERG inhibition while maintaining sub-100 nM SHP2 potency.

The target compound's design integrates lessons from these efforts. Its dihydropyrimidine core likely mimics the pyrimidinone scaffold of inhibitors like SHP394 (compound 25 ), which forms critical interactions with Arg111 and Lys280 in the allosteric pocket. The 4-fluorophenyl group at the sulfanyl side chain may enhance hydrophobic contacts with residues such as Ile282, while the N-phenylcarboxamide moiety could stabilize the compound's orientation through π-stacking with Tyr279. These features collectively improve binding affinity and selectivity, as evidenced by analogous compounds achieving >50-fold selectivity over SHP1.

In preclinical models, allosteric SHP2 inhibitors suppress RAS/ERK signaling across KRAS-mutant and receptor tyrosine kinase (RTK)-driven cancers. For example, SHP099 inhibits proliferation in KYSE-520 esophageal squamous cell carcinoma xenografts by reducing phosphorylated ERK (pERK) levels by >80%. Similarly, PF-07284892 (ARRY-558), a clinical-stage inhibitor, decreases pERK in a dose-dependent manner with an IC~50~ of 21 nM. The structural and functional parallels between these agents and the dihydropyrimidine compound suggest a shared mechanism of pathway modulation, positioning it as a candidate for combination therapies with MEK or ERK inhibitors.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-24-19(27)16(18(26)23-15-5-3-2-4-6-15)11-22-20(24)28-12-17(25)13-7-9-14(21)10-8-13/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIAXJLVANYEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl-2-oxoethyl intermediate through a Friedel-Crafts acylation reaction.

    Sulfanyl Group Introduction: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Dihydropyrimidine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Research has indicated that compounds within this class exhibit significant biological activities, particularly in cancer treatment. For instance, studies have shown that derivatives of dihydropyrimidines possess antiproliferative effects against various cancer cell lines, including:

  • A549 (Lung Cancer)
  • HT29 (Colon Cancer)
  • MCF7 (Breast Cancer)
  • MDA-MB 231 (Breast Cancer)

In vitro studies have demonstrated that certain derivatives show IC50 values comparable to established chemotherapeutics like doxorubicin. For example, one study reported IC50 values for selected compounds against the HT29 and MDA-MB 231 cell lines ranging from 2.49 to 19.51 μM, indicating promising anticancer activity .

Case Studies and Research Findings

  • Antiproliferative Activity : A systematic study screened various dihydropyrimidine derivatives for their efficacy against human cancer cell lines. The results highlighted that compounds with unsubstituted phenyl groups generally exhibited higher activity than their chlorinated counterparts .
    Compound IDCell LineIC50 (μM)
    5cA5491.76
    5bMCF73.28
    5gMDA-MB 2314.80
  • Mechanism of Action : The mechanism by which these compounds exert their effects likely involves interaction with specific molecular targets within cancer cells, such as enzymes or receptors involved in proliferation and survival pathways .
  • Further Research Directions : Ongoing studies are focusing on optimizing these compounds for improved efficacy and reduced side effects through structural modifications and combinatorial approaches.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Key Compounds for Comparison :

2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide () Substituents: Amino-methylethyl at position 2, hydroxy at position 5, and fluorobenzyl-carboxamide. The amino-methylethyl substituent may enhance basicity, altering binding interactions .

N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide () Substituents: Sulfonyl-linked ethylphenyl at position 5 and dimethoxyphenyl-carboxamide. Key Differences: The sulfonyl group is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the target’s sulfanyl group.

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile () Substituents: Methoxyethyl-sulfanyl at position 2 and carbonitrile at position 4.

Physicochemical Properties (Inferred from Substituents)

Property Target Compound Compound from Compound from Compound from
Lipophilicity (LogP) High (fluorophenyl, methyl) Moderate (hydroxy, fluorobenzyl) High (dimethoxyphenyl, sulfonyl) Moderate (methoxyethyl, carbonitrile)
Solubility Low (aromatic groups) Higher (polar hydroxy group) Low (bulky substituents) Moderate (methoxyethyl)
Electron Effects Moderate (sulfanyl, carboxamide) Basic (amino group) Strongly electron-withdrawing (sulfonyl) Strongly electron-withdrawing (carbonitrile)

Bioactivity and Functional Implications

  • Target Compound : The sulfanyl group may act as a nucleophile in covalent enzyme inhibition, while the fluorophenyl group enhances hydrophobic interactions. The carboxamide facilitates hydrogen bonding, critical for target specificity .
  • Compound from : The sulfonyl group’s electron-withdrawing nature may stabilize negative charges, favoring interactions with cationic binding pockets (e.g., protease active sites) .
  • Compound from : The carbonitrile group’s electron deficiency may enhance electrophilic reactivity, useful in prodrug activation or cross-coupling reactions .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a dihydropyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, with a focus on its antiproliferative effects against various cancer cell lines.

  • Molecular Formula : C19H17FN2OS
  • Molecular Weight : 340.414 g/mol
  • CAS Number : 329924-74-5

Synthesis

The synthesis of dihydropyrimidine derivatives typically involves cyclocondensation reactions. For this specific compound, the synthesis method mirrors those described in literature for similar structures, where 2-hydrazinopyrimidines react with appropriate substrates to yield the target compound .

Antiproliferative Effects

Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating related dihydropyrimidines showed that they were screened for their effects against several cell lines including A549 (lung), HT29 (colon), and MDA-MB 231 (breast) cells.

Table 1: Antiproliferative Activity of Dihydropyrimidine Derivatives

CompoundCell LineIC50 (µM)
5aHT292.49
5bMDA-MB 2313.99
5cA5491.76
5gMDA-MB 2314.80

The above table illustrates that the most active compounds against the HT29 and MDA-MB 231 cell lines had IC50 values ranging from approximately 2.49 to 4.80 µM, indicating potent antiproliferative effects .

Case Studies

Several studies have explored the broader implications of dihydropyrimidine derivatives in cancer treatment:

  • In Vitro Studies : A study demonstrated that dihydropyrimidines exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
  • In Vivo Studies : Research involving animal models showed that certain dihydropyrimidine derivatives could effectively reduce tumor size and improve survival rates when administered alongside conventional chemotherapeutics like doxorubicin .
  • Combination Therapies : Investigations into combination therapies indicated that dihydropyrimidines could enhance the efficacy of existing treatments while reducing side effects, making them promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify impurities, referencing pharmacopeial standards for pyrimidine derivatives . Confirm structural integrity via 1H/13C NMR (e.g., verifying sulfanyl and fluorophenyl resonances) and LC-MS to validate molecular weight (±2 ppm accuracy). For crystalline batches, X-ray diffraction can resolve stereochemical ambiguities in the dihydropyrimidine core .

Q. How can researchers optimize the synthesis route to minimize process-related impurities?

  • Methodological Answer : Monitor intermediates such as 2-(4-fluorophenyl)-2-oxoethyl sulfanyl derivatives using in-line FTIR to track reaction progress and avoid over-oxidation. Employ DoE (Design of Experiments) to optimize solvent systems (e.g., DMF/THF ratios) and reaction temperatures, reducing side products like hydrolyzed carboxamide analogs . Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from structurally similar byproducts .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across in vitro and in vivo models for this compound?

  • Methodological Answer : Conduct comparative structural analysis of metabolites using HR-MS/MS to identify oxidation or glucuronidation products that may alter activity . Validate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays to confirm binding affinity to hypothesized targets (e.g., dihydrofolate reductase or kinase domains). If discrepancies persist, use knockout cell lines to rule off-target effects .

Q. What experimental design strategies are critical for structure-activity relationship (SAR) studies of this pyrimidine carboxamide derivative?

  • Methodological Answer : Systematically modify the sulfanyl linker (e.g., replace with selenyl or methylene groups) and fluorophenyl substituents (e.g., chloro or trifluoromethyl analogs) to evaluate electronic and steric effects . Use multivariate statistical models (e.g., PCA or PLS regression) to correlate substituent properties (Hammett σ, logP) with bioactivity data. Include molecular dynamics simulations to predict conformational flexibility impacts on receptor binding .

Q. How can researchers resolve conflicting solubility and stability profiles reported in different solvent systems?

  • Methodological Answer : Perform pH-solubility profiling (pH 1–10) with potentiometric titration to identify ionizable groups influencing solubility. Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation products, such as hydrolyzed oxoethyl sulfanyl moieties . For solvent compatibility, apply Hansen solubility parameters to predict excipient interactions in formulation studies .

Q. What strategies are recommended for elucidating the metabolic fate of this compound in preclinical models?

  • Methodological Answer : Use radiolabeled 14C-tracers at the carboxamide or fluorophenyl group to track metabolic pathways. Combine in vitro microsomal assays (human/rodent liver microsomes + NADPH) with HPLC-high-resolution mass spectrometry to identify phase I/II metabolites. Cross-validate findings with in vivo PK/PD studies in rodents, collecting plasma/tissue samples at multiple timepoints .

Data Interpretation & Theoretical Frameworks

Q. How should researchers reconcile discrepancies between computational docking predictions and empirical binding assays?

  • Methodological Answer : Re-evaluate docking parameters by incorporating explicit solvent models and flexible receptor ensembles (e.g., using Schrödinger’s Induced Fit). Validate docking poses with NMR-based ligand-observed techniques (e.g., STD-NMR) or cryo-EM for large targets. If contradictions remain, consider allosteric binding sites or protein oligomerization states not modeled in silico .

Q. What methodological frameworks are essential for validating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate multi-omics datasets (transcriptomics, proteomics) from treated vs. control systems to identify dysregulated pathways. Use CRISPR-Cas9 screening to pinpoint genetic dependencies linked to the compound’s efficacy. For mechanistic validation, apply photoaffinity labeling with a bifunctional probe (e.g., diazirine-modified analog) to capture target proteins for identification via pull-down/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.